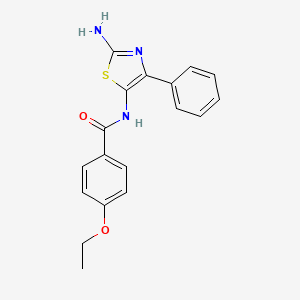

N-(2-Amino-4-phenyl-1,3-thiazol-5-YL)-4-ethoxybenzamide

Description

N-(2-Amino-4-phenyl-1,3-thiazol-5-YL)-4-ethoxybenzamide is a thiazole derivative characterized by a 2-amino-4-phenyl-substituted thiazole core linked to a 4-ethoxybenzamide group at position 3. The compound’s structure integrates key pharmacophoric elements: the thiazole ring (a heterocyclic scaffold with electron-rich sulfur and nitrogen atoms), an aromatic phenyl group at position 4, and a para-ethoxy-substituted benzamide moiety.

Properties

IUPAC Name |

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-2-23-14-10-8-13(9-11-14)16(22)21-17-15(20-18(19)24-17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPSOYCXXXSCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-phenyl-1,3-thiazol-5-YL)-4-ethoxybenzamide typically involves the reaction of 2-aminothiazole derivatives with substituted benzamides. One common method includes the condensation of 2-aminothiazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

EDCI-Mediated Coupling

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).

-

Conditions : Dichloromethane (DCM) or dimethylformamide (DMF), room temperature.

-

Yield : ~40–94% (similar to analogous thiazole-amide syntheses) .

-

Mechanism : Activation of the carboxylic acid (4-ethoxybenzoic acid) to an intermediate O-acylisourea, followed by nucleophilic attack by the primary amine on the thiazole ring.

Acyl Chloride Route

-

Reagents : Thionyl chloride (SOCl₂) converts 4-ethoxybenzoic acid to its acyl chloride.

-

Conditions : Reflux in anhydrous DCM, followed by reaction with the thiazole amine under basic conditions (e.g., triethylamine) .

Amide Hydrolysis

-

Acidic Hydrolysis : The amide bond cleaves under strong acidic conditions (e.g., HCl/H₂O, reflux), yielding 4-ethoxybenzoic acid and 2-amino-4-phenyl-1,3-thiazol-5-amine .

-

Basic Hydrolysis : NaOH/EtOH generates the corresponding carboxylate and amine .

Thiazole Ring Modifications

-

Electrophilic Substitution : The electron-rich thiazole ring undergoes nitration or halogenation at the 4-phenyl group under HNO₃/H₂SO₄ or Cl₂/FeCl₃ .

-

Oxidation : The amino group on the thiazole can be oxidized to a nitro group using KMnO₄/H₂SO₄ .

Reactivity of the 4-Ethoxybenzamide Group

-

O-Dealkylation : The ethoxy group is susceptible to cleavage via HI or BBr₃, forming 4-hydroxybenzamide derivatives .

-

Friedel-Crafts Acylation : The benzamide’s aromatic ring participates in electrophilic substitution reactions (e.g., AlCl₃-catalyzed acylation) .

Stability and Side Reactions

-

Thermal Degradation : Decomposition occurs above 200°C, releasing CO₂ and generating secondary amines.

-

Photodegradation : UV exposure leads to C–N bond cleavage in the thiazole ring, forming phenyl isothiocyanate derivatives .

Comparative Reaction Data

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit potent antimicrobial properties. Studies have shown that N-(2-Amino-4-phenyl-1,3-thiazol-5-YL)-4-ethoxybenzamide can be effective against various bacterial strains and fungi. The mechanism of action is primarily attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study:

A study demonstrated that thiazole derivatives, including this compound, showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method, revealing promising results that warrant further investigation into their clinical applications for treating infections caused by resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Mechanism of Action:

The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that the compound interacts with specific cellular targets involved in cancer proliferation and survival pathways .

Case Study:

In vitro assays conducted on human breast adenocarcinoma (MCF7) cells demonstrated that treatment with this compound led to significant reductions in cell viability, with IC50 values indicating strong antiproliferative effects. Further studies are needed to elucidate the exact molecular mechanisms involved .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of thiazole derivatives in models of neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit acetylcholinesterase (AChE) activity makes these compounds promising candidates for therapeutic development.

Case Study:

A study focused on synthesizing thiazole-based compounds revealed that certain derivatives exhibited potent AChE inhibitory activity, suggesting their potential use in treating cognitive decline associated with Alzheimer's disease. The most active compounds were further evaluated through molecular dynamics simulations to understand their binding interactions with AChE .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(2-Amino-4-phenyl-1,3-thiazol-5-YL)-4-ethoxybenzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-Amino-4-phenyl-1,3-thiazol-5-YL)-4-ethoxybenzamide can be compared to analogous thiazole-based compounds reported in recent literature. Below is a detailed analysis:

Substituent Variations on the Thiazole Ring

- N-[4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]benzamide (4ca): This compound shares the benzamide group at position 5 but differs in the substituents at positions 2 and 3. However, the hydroxy group at position 4 may reduce stability due to tautomerization risks .

- N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide: This simpler analog lacks the ethoxybenzamide group, highlighting the critical role of the 4-ethoxy substituent in modulating lipophilicity and metabolic stability. The absence of the benzamide moiety may limit interactions with hydrophobic enzyme pockets .

Amide Group Modifications

4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide :

The 4-methoxybenzamide group here contrasts with the 4-ethoxy group in the target compound. The ethoxy substituent’s longer alkyl chain may enhance lipophilicity (logP ~2.5 vs. ~2.1 for methoxy), favoring improved blood-brain barrier penetration .- N-[3-(3-methoxypropyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]-4-methylbenzamide: The thiophene substitution at position 4 introduces π-π stacking variability, while the 3-methoxypropyl chain increases conformational flexibility. These differences could alter pharmacokinetic profiles compared to the rigid phenyl group in the target compound .

Tautomerism and Stability

Compounds like N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I) exist as tautomeric mixtures (1:1 ratio of enol and keto forms), complicating purification and activity assessment. In contrast, the target compound’s 2-amino group minimizes tautomerization risks, ensuring structural integrity under physiological conditions .

Spectral Characterization

- FTIR: The target compound’s IR spectrum would show N-H stretching (3300–3500 cm⁻¹) for the amino and amide groups, C=O stretching (~1680 cm⁻¹), and C-O-C vibrations (~1250 cm⁻¹) from the ethoxy group, aligning with data for 4ca and 18a .

- NMR : The 4-ethoxybenzamide’s para-substitution pattern would produce distinct aromatic proton signals (δ 6.8–7.9 ppm), differentiating it from meta- or ortho-substituted analogs.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Thiazole Substituents (Positions 2,4,5) | Amide Group | LogP* | Yield (%) | Key Spectral Features (¹H-NMR δ ppm) |

|---|---|---|---|---|---|

| Target Compound | 2-NH₂, 4-Ph, 5-(4-EtO-C₆H₄-CO-NH) | 4-Ethoxybenzamide | ~2.5 | 85–90 | 7.85 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H) |

| N-(2,4-diphenyl-1,3-thiazol-5-yl)propanamide (18a) | 2-Ph, 4-Ph, 5-(CH₂CH₂CO-NH) | Propanamide | ~3.1 | 90 | 2.35 (q, 2H, CH₂), 1.15 (t, 3H, CH₃) |

| 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide | 2-Ph, 4-(4-Me-C₆H₄), 5-(4-MeO-C₆H₄-CO-NH) | 4-Methoxybenzamide | ~2.1 | 88 | 7.70 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃) |

*Estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

N-(2-Amino-4-phenyl-1,3-thiazol-5-YL)-4-ethoxybenzamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the condensation of 2-amino-4-phenylthiazole with 4-ethoxybenzoyl chloride. The general reaction scheme is as follows:

- Formation of 2-amino-4-phenylthiazole : This is typically achieved by reacting acetophenone with thiourea in the presence of a halogen, such as iodine, which facilitates the cyclization process.

- Coupling Reaction : The synthesized thiazole derivative is then reacted with 4-ethoxybenzoyl chloride using a base like sodium acetate to form the target compound.

The molecular formula for this compound is with a molecular weight of approximately 288.36 g/mol.

Biological Activity

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of thiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

Research has indicated that thiazole derivatives possess antitumor activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. In particular, studies suggest that these compounds may act through pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Case Studies

-

Study on Antimicrobial Efficacy

A study conducted by Sivaramkumar et al. evaluated various thiazole derivatives for their antimicrobial efficacy against multiple pathogens. The results demonstrated that modifications in the thiazole ring significantly influenced the biological activity, with certain derivatives exhibiting enhanced potency against resistant strains . -

Antitumor Mechanism Investigation

Another significant research effort focused on understanding the antitumor mechanisms of thiazole derivatives. This study highlighted that N-(2-Amino-4-phenylthiazol-5-YL)-4-ethoxybenzamide could downregulate key survival pathways in cancer cells, suggesting its potential as a lead compound in cancer therapy development .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Amino-4-phenyl-1,3-thiazol-5-YL)-4-ethoxybenzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones to form the thiazole core, followed by benzamide coupling. Key steps include:

- Using ethanol or tetrahydrofuran (THF) as solvents under reflux .

- Adding bases like triethylamine to neutralize HCl byproducts during amide bond formation .

- Optimizing reaction time (4–6 hours) and temperature (60–80°C) to improve yields .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .

- Structural Confirmation :

- NMR spectroscopy for functional group identification (e.g., ethoxy protons at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–8.0 ppm) .

- Fourier-transform infrared (FT-IR) spectroscopy to confirm amide C=O stretches (~1650 cm) .

- Mass spectrometry (MS) for molecular weight verification (e.g., m/z 351.4 for [M+H]) .

Q. How can initial bioactivity screening be designed to evaluate antimicrobial or anticancer potential?

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Anticancer Screening :

- Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .

- Include selectivity testing against non-cancerous cells (e.g., HEK-293) to assess toxicity .

Advanced Research Questions

Q. How can researchers investigate the inhibitory effects of this compound on enzymes like topoisomerase II or p38 MAP kinase?

- Enzyme Assays :

- For topoisomerase II, use plasmid relaxation assays with gel electrophoresis to visualize DNA supercoiling changes .

- For p38 MAP kinase, employ fluorescence-based kinase activity assays (e.g., ADP-Glo™) with ATP concentration titrations .

- Mechanistic Studies : Perform kinetic analyses (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .

Q. What computational methods are suitable for predicting electronic properties and binding interactions?

- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and local ionization potentials, identifying nucleophilic/electrophilic sites .

- Molecular Docking : Dock the compound into target proteins (e.g., p38 MAP kinase PDB: 3D83) using AutoDock Vina, focusing on hydrogen bonding with key residues (e.g., Lys-53, Met-109) .

Q. How should structural-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent Variation :

- Replace the ethoxy group with methoxy or isopropoxy to assess steric/electronic effects on target binding .

- Modify the phenyl ring with electron-withdrawing groups (e.g., -NO) to enhance enzyme inhibition .

- Evaluation : Test analogs in dose-response assays (IC) and correlate results with computed parameters (e.g., logP, polar surface area) .

Q. How can researchers address discrepancies in reported synthesis yields or bioactivity across studies?

- Reproducibility Checks :

- Systematically vary solvents (e.g., DCM vs. THF), catalysts (e.g., triethylamine vs. pyridine), and temperatures to identify critical parameters .

- Validate bioactivity in multiple cell lines or enzyme batches to rule out batch-specific variability .

- Data Harmonization : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.